N-[3-(MORPHOLIN-4-YL)PROPYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE
Overview
Description
N-[3-(MORPHOLIN-4-YL)PROPYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a morpholine ring, a propyl chain, and a cyclohepta[b]thiophene core
Mechanism of Action
Target of Action
The compound is a derivative of Rivaroxaban , which is an orally active direct factor Xa (FXa) inhibitor . Factor Xa is a crucial enzyme in the blood coagulation cascade, responsible for the conversion of prothrombin to thrombin. By inhibiting FXa, the compound prevents thrombin formation and thus, blood clotting .
Mode of Action
The compound acts by competitively inhibiting free and clot-bound factor Xa . This inhibition disrupts the intrinsic and extrinsic pathway of the blood coagulation cascade, preventing the formation of a cross-linked fibrin clot .
Biochemical Pathways
The compound’s action primarily affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a fibrin clot . By inhibiting factor Xa, the compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This results in a decrease in thrombin generation and thrombus development .
Pharmacokinetics
It is also known that 36% of Rivaroxaban is excreted unchanged in urine . The compound’s bioavailability may be influenced by factors such as absorption, distribution, metabolism, and excretion .
Result of Action
The primary molecular effect of the compound’s action is the prevention of thrombin formation, leading to a decrease in thrombus development . This can help prevent conditions caused by blood clots, such as deep vein thrombosis and pulmonary embolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. It’s worth noting that the synthesis of Rivaroxaban, the parent compound, avoids the use of hazardous chemicals, critical operations, and tedious work-ups , suggesting a consideration for environmental factors in its production process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(MORPHOLIN-4-YL)PROPYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the morpholine ring, the attachment of the propyl chain, and the construction of the cyclohepta[b]thiophene core. Common reagents used in these reactions include morpholine, propyl halides, and thiophene derivatives. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like triethylamine (TEA) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(MORPHOLIN-4-YL)PROPYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the propyl chain using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran (THF).
Substitution: Alkyl halides, sulfonates; in polar aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-(MORPHOLIN-4-YL)PROPYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Comparison with Similar Compounds
Similar Compounds
N-[3-(MORPHOLIN-4-YL)PROPYL]CYCLOPENTANAMINE: Shares the morpholine and propyl groups but has a cyclopentane core instead of a cyclohepta[b]thiophene core.
N-[3-(MORPHOLIN-4-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE: Contains a piperidine ring and a carboxamide group, differing in the core structure and functional groups.
Uniqueness
N-[3-(MORPHOLIN-4-YL)PROPYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE is unique due to its cyclohepta[b]thiophene core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel materials with specific functionalities .
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c20-17(18-7-4-8-19-9-11-21-12-10-19)16-13-14-5-2-1-3-6-15(14)22-16/h13H,1-12H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASJSHPBLHQDAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2)C(=O)NCCCN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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